Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine is a compound that features a pyridazine ring, a six-membered heterocyclic structure containing two adjacent nitrogen atoms. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility and broad substrate scope.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridazine derivatives.
Scientific Research Applications
Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its pharmacological activities, including anticancer and antimicrobial properties.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridazine ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound may bind to receptors, modulating their signaling pathways and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
6-Phenylpyridazin-3-amine: Shares the pyridazine core but lacks the diethylamino propyl group.
Pyridazinone derivatives: These compounds have a similar pyridazine ring but with different substituents and functional groups
Uniqueness
Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine is unique due to its specific combination of the pyridazine ring with the phenyl and diethylamino propyl groups. This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H24N4 |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-(6-phenylpyridazin-3-yl)propane-1,3-diamine |
InChI |
InChI=1S/C17H24N4/c1-3-21(4-2)14-8-13-18-17-12-11-16(19-20-17)15-9-6-5-7-10-15/h5-7,9-12H,3-4,8,13-14H2,1-2H3,(H,18,20) |
InChI Key |
PDWMXZLXWXLVMY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=NN=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.